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Compound of Interest

Compound Name:
2,2-Bis(3-

aminophenyl)hexafluoropropane

Cat. No.: B1268579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile

chemical intermediate, 2,2-Bis(3-aminophenyl)hexafluoropropane. Known for its role in the

synthesis of high-performance polymers such as polyimides, a thorough understanding of its

spectral characteristics is crucial for quality control, reaction monitoring, and structural

elucidation. This document compiles available Nuclear Magnetic Resonance (NMR) and

Fourier-Transform Infrared (FTIR) spectroscopic data, presents detailed experimental protocols

for acquiring such data, and offers visualizations to aid in the interpretation of the molecular

structure and its spectroscopic correlations.

Molecular Structure and Properties
2,2-Bis(3-aminophenyl)hexafluoropropane, with the CAS number 47250-53-3, is an

aromatic diamine characterized by two aminophenyl groups linked by a

hexafluoroisopropylidene bridge.[1] This unique structure, particularly the electron-withdrawing

hexafluoroisopropylidene group, imparts desirable properties to the polymers derived from it,

including enhanced thermal stability, chemical resistance, and solubility.

Chemical Structure:
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IUPAC Name: 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dianiline

Molecular Formula: C₁₅H₁₂F₆N₂

Molecular Weight: 334.26 g/mol

Spectroscopic Data
While comprehensive, publicly available peak-listed data is often found within specialized

spectral databases, this section summarizes the expected spectroscopic behavior of 2,2-Bis(3-
aminophenyl)hexafluoropropane and provides links to accessible spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 2,2-Bis(3-
aminophenyl)hexafluoropropane by providing information on the hydrogen (¹H), carbon (¹³C),

and fluorine (¹⁹F) environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the amine protons. The chemical shifts and coupling patterns of the aromatic

protons are influenced by the positions of the amino and the hexafluoroisopropylidene groups

on the phenyl rings.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

Key signals will correspond to the carbons of the phenyl rings, the quaternary carbon of the

isopropylidene group, and the carbons of the trifluoromethyl groups.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the six equivalent

fluorine atoms of the two trifluoromethyl groups.

Table 1: Summary of Expected NMR Data
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Nucleus
Expected Chemical Shift
Range (ppm)

Key Features

¹H
6.0 - 7.5 (Aromatic), 3.0 - 5.0

(Amine)

Complex multiplets for

aromatic protons, broad singlet

for amine protons.

¹³C

110 - 150 (Aromatic), 60 - 70

(Quaternary C), 120 - 130

(CF₃)

Signals for substituted and

unsubstituted aromatic

carbons, a characteristic

quaternary carbon signal, and

a quartet for the CF₃ carbons

due to C-F coupling.

¹⁹F -60 to -75
A singlet corresponding to the

six equivalent fluorine atoms.

Note: Specific chemical shifts are dependent on the solvent and the spectrometer frequency

used.

Spectra for 2,2-Bis(3-aminophenyl)hexafluoropropane can be viewed on platforms such as

PubChem, which aggregates data from various sources.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The

spectrum of 2,2-Bis(3-aminophenyl)hexafluoropropane will exhibit characteristic absorption

bands for the amine N-H bonds, aromatic C-H and C=C bonds, and the strong C-F bonds of

the hexafluoroisopropylidene group.

Table 2: Key FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Functional Group

3400 - 3500 N-H stretch Primary Amine (-NH₂)

3000 - 3100 C-H stretch Aromatic C-H

1600 - 1620 N-H bend Primary Amine (-NH₂)

1450 - 1600 C=C stretch Aromatic Ring

1100 - 1350 C-F stretch Trifluoromethyl (-CF₃)

800 - 900 C-H bend Aromatic C-H (out-of-plane)

Experimental Protocols
The following are detailed, representative methodologies for acquiring NMR and FTIR spectra

of 2,2-Bis(3-aminophenyl)hexafluoropropane.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 10-20 mg of 2,2-Bis(3-
aminophenyl)hexafluoropropane.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform

(CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if

quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: A range covering 0-10 ppm is typically sufficient.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

Pulse Program: Standard proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Spectral Width: A range covering 0-200 ppm.

Instrument Parameters (¹⁹F NMR):

Spectrometer: Corresponding frequency for the ¹H field strength.

Pulse Program: Standard single-pulse sequence, often without proton decoupling.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -100

ppm).

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum.

Identify and list the peak positions (chemical shifts) for all spectra.

FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2,2-Bis(3-aminophenyl)hexafluoropropane with

approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Collect a background spectrum of the empty sample compartment or a blank

KBr pellet.
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Data Acquisition and Processing:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify and label the wavenumbers of the significant absorption bands.

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the

spectroscopic analysis of 2,2-Bis(3-aminophenyl)hexafluoropropane.
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Caption: Molecular structure and corresponding spectroscopic correlations.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-2-bis-3-aminophenyl-hexafluoropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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